Avotaciclib hydrochloride
Description
Significance of Cell Cycle Regulation in Oncology Research
The cell cycle is a fundamental and highly orchestrated process that governs the duplication and division of cells. core.ac.uk It is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is tightly controlled by a complex network of regulatory proteins to ensure the faithful replication and segregation of genetic material. nih.govnih.gov
In the realm of oncology, the cell cycle takes on a sinister role. A hallmark of cancer is the deregulation of this intricate machinery, leading to incessant and uncontrolled cell proliferation. tandfonline.comkhanacademy.org This loss of control often stems from mutations in genes that encode key cell cycle regulators, including proto-oncogenes and tumor suppressor genes. nih.govkhanacademy.org The resulting aberrant cell division fuels tumor growth and metastasis. Therefore, understanding and targeting the components of the cell cycle has become a cornerstone of modern cancer research, offering a direct strategy to halt the engine of malignant growth. nih.govtandfonline.com
Overview of Cyclin-Dependent Kinases as Foundational Therapeutic Targets in Preclinical Oncology
Central to the regulation of the cell cycle are cyclin-dependent kinases (CDKs). tandfonline.combenthamscience.com These serine/threonine kinases form active complexes with their regulatory partners, known as cyclins. tandfonline.com Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a multitude of downstream proteins to drive the cell from one phase to the next. nih.govnih.gov
Given their pivotal role, the dysregulation of CDK activity is a common feature in many types of cancer. tandfonline.commdpi.com This has positioned CDKs as highly attractive therapeutic targets for the development of novel anti-cancer drugs. tandfonline.combenthamscience.com The strategy behind CDK inhibition is to block the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. benthamscience.com
The development of small-molecule CDK inhibitors has been a major focus of preclinical and clinical research. These inhibitors can be broadly categorized based on their selectivity. Early "pan-CDK inhibitors" targeted multiple CDKs but were often associated with significant toxicity due to their broad activity. e-century.us This led to the development of second-generation, more selective inhibitors that target specific CDKs, such as CDK4 and CDK6, which are crucial for the G1-S phase transition. mdpi.comaacrjournals.org This targeted approach has shown considerable promise, with several CDK4/6 inhibitors gaining regulatory approval for the treatment of certain cancers, particularly hormone receptor-positive breast cancer. mdpi.comaacrjournals.orgvhio.net
Preclinical studies have been instrumental in identifying and validating the therapeutic potential of new CDK inhibitors. esmo.orgdovepress.com These studies, utilizing both in vitro cell line models and in vivo animal models, have demonstrated the ability of these inhibitors to suppress tumor growth. esmo.orgdovepress.com Furthermore, preclinical research continues to explore the mechanisms of action of these drugs, identify potential biomarkers of response and resistance, and investigate novel combination therapies to enhance their efficacy. nih.govoncotarget.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H12ClN7O |
|---|---|
Molecular Weight |
317.73 g/mol |
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H |
InChI Key |
ZONRGCMBLZETKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl |
Origin of Product |
United States |
Mechanism of Action of Avotaciclib Hydrochloride
Direct Kinase Inhibition Profile of Avotaciclib (hydrochloride)
Cyclin-Dependent Kinase 1 (CDK1) Inhibitory Activity
Avotaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). medchemexpress.commedkoo.commedchemexpress.comselleckchem.com CDK1 is a serine/threonine kinase that plays a crucial role in the regulation of cell division and progression through the cell cycle. medkoo.com The overexpression of CDK1 is a frequent occurrence in various tumor cells. medkoo.com By targeting and binding to CDK1, Avotaciclib inhibits its activity, which can disrupt the division of cancer stem cells. medkoo.com
Related Cyclin-Dependent Kinase Inhibitory Spectrum in Preclinical Studies
While Avotaciclib is primarily identified as a CDK1 inhibitor, the broader context of cyclin-dependent kinase inhibition is critical for understanding its therapeutic potential. Other CDK inhibitors, such as Abemaciclib (B560072), Palbociclib, and Ribociclib, target CDK4 and CDK6. wikipedia.orgdovepress.comoncotarget.com For instance, Abemaciclib demonstrates high selectivity for CDK4/cyclin D1 and CDK6/cyclin D1 complexes. dovepress.com Some studies have shown that at higher concentrations, Abemaciclib can also inhibit other kinases like CDK2. nih.gov The selectivity profile of these inhibitors can influence their clinical effects; for example, the higher potency of Abemaciclib against CDK4 compared to CDK6 may contribute to a different side-effect profile than other CDK4/6 inhibitors. dovepress.comoncotarget.com
Table 1: Comparative Inhibitory Activity of Select CDK Inhibitors
| Compound | Primary Targets | IC50 (CDK4) | IC50 (CDK6) |
|---|---|---|---|
| Avotaciclib | CDK1 | Not Reported | Not Reported |
| Abemaciclib | CDK4, CDK6 | 2 nM | 10 nM |
| Palbociclib | CDK4, CDK6 | 11 nM | 16 nM |
| Ribociclib | CDK4, CDK6 | Not Reported | Not Reported |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for Abemaciclib and Palbociclib from reference targetmol.comlilly.com
Downstream Cellular Pathway Modulation by Avotaciclib (hydrochloride)
Retinoblastoma Protein (Rb) Pathway Phosphorylation and Regulation
The Retinoblastoma protein (pRb) is a key tumor suppressor that governs the G1/S phase transition of the cell cycle. rbac.org.brwikipedia.org The activity of pRb is regulated by phosphorylation, primarily by cyclin D-CDK4/6 complexes. researchgate.netnih.gov When pRb is hypophosphorylated, it binds to the E2F family of transcription factors, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression. rbac.org.brwikipedia.org Hyperphosphorylation of pRb, a common event in cancer cells, leads to the release of E2F and subsequent cell proliferation. researchgate.net
Inhibition of CDKs, such as CDK4 and CDK6 by drugs like Abemaciclib, leads to a decrease in the phosphorylation of Rb. nih.govoncotarget.com This maintains Rb in its active, hypophosphorylated state, thereby blocking cell cycle progression. nih.govoncotarget.com While Avotaciclib's primary target is CDK1, which acts later in the cell cycle, the principle of modulating Rb pathway activity through CDK inhibition is a central mechanism for this class of drugs.
Cell Cycle Arrest Induction in Cancer Models
A direct consequence of CDK inhibition is the induction of cell cycle arrest. By inhibiting CDK1, Avotaciclib is expected to halt cells at the G2/M transition. medkoo.comresearchgate.net Preclinical studies with other CDK inhibitors have consistently demonstrated their ability to induce cell cycle arrest. For example, Abemaciclib treatment of estrogen receptor-positive (ER+) breast cancer cells leads to arrest at the G1 phase. nih.govoncotarget.com This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. wikipedia.orgnih.gov This cytostatic effect is a hallmark of CDK inhibitors and a primary mechanism of their anti-tumor activity. nih.govmdpi.com
Apoptosis Induction in Preclinical Tumor Cells
Beyond inducing cell cycle arrest, Avotaciclib has been shown to promote apoptosis, or programmed cell death, in tumor cells. medchemexpress.commedchemexpress.com This has been observed in preclinical models of pancreatic and non-small cell lung cancer. medchemexpress.com The induction of apoptosis is a critical mechanism for eliminating cancer cells. Similarly, prolonged exposure to the CDK4/6 inhibitor Abemaciclib has been shown to induce apoptosis in breast cancer cells. nih.govoncotarget.com In some cancer cell lines, Abemaciclib treatment resulted in apoptotic cell death through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net The ability of Avotaciclib to induce apoptosis, in addition to cell cycle arrest, suggests a multi-faceted anti-tumor effect. medchemexpress.com
Table 2: Summary of Cellular Effects of Avotaciclib (hydrochloride) in Preclinical Models
| Cellular Process | Effect | Cancer Model |
|---|---|---|
| Cell Proliferation | Inhibition | Pancreatic Cancer, Non-Small Cell Lung Cancer |
| Cell Cycle | Arrest | Cancer Models |
| Apoptosis | Induction | Pancreatic Cancer, Non-Small Cell Lung Cancer |
Based on information from references medchemexpress.comresearchgate.netnih.gov
Identification of Molecular Signatures and Pharmacodynamic Biomarkers of Avotaciclib (hydrochloride) Response in Research Models
The identification of molecular signatures and pharmacodynamic biomarkers is crucial for predicting tumor sensitivity and monitoring the biological activity of targeted agents like Avotaciclib (hydrochloride). Research in various preclinical models has begun to elucidate the molecular factors that may govern the response to this Cyclin-Dependent Kinase 1 (CDK1) inhibitor.
Molecular Signatures of Response and Sensitivity
Molecular signatures refer to patterns of genes, proteins, or other molecular characteristics within a cell that can predict its response to a specific therapy. nih.govoaepublish.com For Avotaciclib, research has focused on its primary target, CDK1, and related cell cycle proteins in different cancer models.
In studies on epithelial ovarian cancer (EOC), CDK1 overexpression has been correlated with adverse survival outcomes, establishing it as a high-confidence therapeutic target. preprints.org Computational research involving molecular docking simulations has investigated the binding of Avotaciclib to both CDK1 and its regulatory kinase, WEE1. preprints.org This suggests that the expression levels and functional status of both CDK1 and WEE1 could constitute a molecular signature for predicting the efficacy of Avotaciclib. preprints.org The binding of Avotaciclib to these proteins is predicted to halt the cell cycle at the G2-M phase, thereby preventing unregulated cancer cell proliferation. preprints.org
In hepatocellular carcinoma (HCC), network-based gene expression profiling has been used to identify potential therapeutic biomarkers and drug targets. patsnap.com While this research aimed to discover novel targets in HCC, it utilized Avotaciclib in its computational screening. The study identified minichromosome maintenance complex component (MCM) proteins, specifically MCM2, MCM4, and MCM6, as key genes in HCC progression. patsnap.com Subsequent molecular docking analysis showed a favorable binding affinity of Avotaciclib to MCM2, suggesting that the MCM protein family may be relevant to the compound's activity in this cancer type. patsnap.com
Research in radiotherapy-resistant non-small cell lung cancer (NSCLC) has provided direct evidence of Avotaciclib's activity in specific cancer cell lines. This work demonstrated that Avotaciclib inhibits cell viability and promotes apoptosis across several resistant NSCLC lines, though with varying degrees of potency. medchemexpress.com The differential sensitivity, as indicated by the half-maximal effective concentration (EC50) values, points to underlying molecular differences between these cell lines that dictate their response to Avotaciclib.
Table 1: In Vitro Sensitivity of Radiotherapy-Resistant NSCLC Cell Lines to Avotaciclib
This table summarizes the half-maximal effective concentration (EC50) values of Avotaciclib in four different radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment. The data indicates a variable sensitivity to the compound among these models.
This is an interactive table. You can sort and filter the data.
| Cell Line | Cancer Type | EC50 (μM) of Avotaciclib medchemexpress.com |
|---|---|---|
| H1437R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.918 |
| H1568R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.580 |
| H1703R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.735 |
| H1869R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.662 |
Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. atlasantibodies.comcancer.gov For Avotaciclib, PD biomarkers are essential for confirming its mechanism of action—namely, the inhibition of CDK1 and the consequent effects on the cell cycle. marathonofhopecancercentres.ca
As a CDK1 inhibitor, Avotaciclib's primary effect is to induce cell cycle arrest, particularly at the G2/M transition. preprints.orgmedchemexpress.com Therefore, cellular and molecular markers of this arrest can serve as robust PD biomarkers. These can include:
Changes in Phosphorylation: Monitoring the phosphorylation status of direct CDK1 substrates is a key indicator of target engagement. Inhibition of CDK1 activity would be expected to decrease the phosphorylation of proteins required for mitotic entry. medchemexpress.com
Cell Cycle Arrest: Analysis of cell cycle distribution, for instance by flow cytometry, can quantify the accumulation of cells in the G2/M phase, providing direct evidence of Avotaciclib's effect. medchemexpress.com
Induction of Apoptosis: Since Avotaciclib has been shown to induce apoptosis in cancer cells, measuring markers of programmed cell death (e.g., cleaved caspase-3, PARP cleavage) can serve as a downstream PD biomarker of the compound's anti-tumor activity. medchemexpress.com
Cellular Senescence: In some contexts, inhibition of CDKs can lead to cellular senescence, a state of irreversible cell cycle arrest. nih.gov The presence of senescence markers, such as increased senescence-associated β-galactosidase (SA-β-gal) activity and characteristic morphological changes, could also function as PD biomarkers for Avotaciclib. nih.gov
Table 2: Potential Molecular Signatures and Pharmacodynamic Biomarkers for Avotaciclib
This table outlines potential biomarkers identified in preclinical research models that may predict or indicate a response to Avotaciclib.
This is an interactive table. You can sort and filter the data.
| Biomarker Type | Potential Biomarker | Relevance to Avotaciclib | Research Model [Reference] |
|---|---|---|---|
| Molecular Signature | CDK1 Expression Level | Direct target of Avotaciclib; overexpression linked to poor prognosis. | Epithelial Ovarian Cancer preprints.org |
| Molecular Signature | WEE1 Status | Key regulator of CDK1; Avotaciclib shows binding affinity in silico. | Epithelial Ovarian Cancer preprints.org |
| Molecular Signature | MCM2 Expression/Binding | Identified as a potential target for Avotaciclib in docking studies. | Hepatocellular Carcinoma patsnap.com |
| Pharmacodynamic | G2/M Cell Cycle Arrest | Direct mechanistic consequence of CDK1 inhibition. | General Cancer Models preprints.orgmedchemexpress.com |
| Pharmacodynamic | Induction of Apoptosis | Demonstrated downstream effect of Avotaciclib treatment. | NSCLC medchemexpress.com |
| Pharmacodynamic | Induction of Cellular Senescence (e.g., SA-β-gal activity) | A potential outcome of CDK inhibition-induced cell cycle arrest. | General Cancer Models nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Abemaciclib |
| Avotaciclib (hydrochloride) |
| Capecitabine (B1668275) |
| Gemcitabine (B846) |
| Naringin |
| Palbociclib |
| Ribociclib |
| Temozolomide (B1682018) |
In Vitro Studies of Avotaciclib (hydrochloride) Efficacy
Assessment of Cell Proliferation Inhibition and Growth Kinetics
In vitro studies have demonstrated that Avotaciclib hydrochloride can inhibit the proliferation of tumor cells. medchemexpress.com Research indicates that treatment with Avotaciclib leads to a decrease in the viability of cancer cells in a dose-dependent manner. nih.gov For instance, in prostate cancer cell lines, Avotaciclib has been shown to significantly inhibit cell growth. nih.gov This inhibition of proliferation is a key indicator of the compound's potential anticancer activity. The growth kinetics of cancer cell populations, which often deviate from simple exponential growth, are a critical consideration in evaluating the effects of therapeutic agents. plos.org
Evaluation in Radiotherapy-Resistant Cancer Cell Lines
A significant area of investigation has been the efficacy of Avotaciclib in cancer cells that have developed resistance to radiotherapy. medchemexpress.commedchemexpress.com Studies on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines have shown that Avotaciclib can inhibit cell proliferation and promote apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com The development of resistance to radiotherapy is a major challenge in cancer treatment, and is linked to various molecular mechanisms, including enhanced DNA damage repair and the resilience of cancer stem cells. nih.govnih.govfrontiersin.org The ability of Avotaciclib to be effective in these resistant cells suggests its potential to overcome this clinical obstacle. medchemexpress.commedchemexpress.com For example, in four different radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, and H1869R), Avotaciclib inhibited cell viability with EC50 values of 0.918, 0.580, 0.735, and 0.662 μM, respectively. medchemexpress.commedchemexpress.com
Differential Sensitivity across Various Cancer Cell Line Panels
The effectiveness of Avotaciclib has been observed across a range of cancer cell lines, indicating its potential applicability to different types of cancer. Research has shown its activity in pancreatic and lung cancer cell lines. medchemexpress.commedchemexpress.com The sensitivity of different cancer cell lines to a given drug can vary significantly, influenced by the unique genetic and molecular characteristics of each line. broadinstitute.orgsanger.ac.uk Large-scale screenings of diverse cancer cell line panels are crucial for identifying which cancer types are most likely to respond to a new therapeutic agent. sanger.ac.uk For example, studies with the CDK4/6 inhibitor abemaciclib have shown differential sensitivity across various breast cancer cell lines, with particular efficacy in hormone receptor-positive (ER+) subtypes. nih.govoncotarget.comnih.gov This highlights the importance of characterizing the molecular profiles of cancer cells to predict their sensitivity to specific inhibitors. nih.govatcc.org
In Vivo Efficacy Studies of Avotaciclib (hydrochloride)
Application of Xenograft Models in Cancer Research
To evaluate the efficacy of Avotaciclib in a living organism, researchers utilize xenograft models. medchemexpress.comnih.gov These models involve transplanting human tumor cells or tissues into immunodeficient mice, creating a platform to study tumor growth and the effects of potential cancer therapies in a more complex biological environment. nih.govmdpi.comnih.gov Xenograft models can be cell line-derived (CDX), where established cancer cell lines are implanted, or patient-derived (PDX), where tumor tissue is taken directly from a patient. mdpi.comcriver.com PDX models are considered to more accurately reflect the heterogeneity and characteristics of a patient's tumor. mdpi.comnih.gov These models are instrumental in preclinical drug development for assessing antitumor activity and identifying potential biomarkers. nih.govnih.gov
Analysis of Tumor Growth Inhibition in Preclinical Animal Models
Studies using xenograft models have demonstrated the in vivo antitumor activity of Avotaciclib. For instance, research on abemaciclib, another CDK inhibitor, has shown significant tumor growth inhibition in various xenograft models, including those for breast cancer, Ewing's sarcoma, and non-small cell lung cancer. nih.govnih.govoncotarget.commdpi.com In these models, treatment with the inhibitor led to a reduction in tumor volume, and in some cases, tumor regression. nih.govoncotarget.comoncotarget.com The efficacy of these compounds is often assessed by measuring the inhibition of tumor growth over time compared to untreated control groups. oncotarget.comdovepress.com For example, in a colorectal cancer xenograft model, abemaciclib demonstrated single-agent antitumor activity. selleckchem.com Similarly, in a breast cancer xenograft model, abemaciclib induced tumor regression. nih.gov These findings in preclinical animal models provide crucial evidence for the potential therapeutic benefit of these inhibitors in human cancers.
Elucidation of Primary Kinase Targets (CDK1, CDK4, CDK6)
Avotaciclib, also identified as BEY1107, is an orally active and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). probechem.commedchemexpress.comresearchgate.nettargetmol.com CDK1 is a serine/threonine kinase that plays a pivotal role in regulating cell division and is a key driver of the G2 to mitosis (M) phase transition in the cell cycle. researchgate.net The deregulation of CDK1 activity is frequently observed in various cancers, making it a significant target for anticancer therapies. researchgate.net The primary mechanism of action for Avotaciclib involves binding to and inhibiting the activity of CDK1, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in tumor cells. medchemexpress.commedchemexpress.com
The cell cycle is a tightly regulated process controlled by the sequential activation of different cyclin-dependent kinases. While Avotaciclib's primary target is CDK1, the broader family of CDKs, including CDK4 and CDK6, are also critical regulators of cell cycle progression and established targets for cancer therapy. nih.gov The CDK4 and CDK6 enzymes, in complex with D-type cyclins, are crucial for the transition from the G1 to the S (DNA synthesis) phase. nih.gov They achieve this by phosphorylating the Retinoblastoma protein (Rb), a key tumor suppressor. nih.gov Phosphorylation of Rb releases its inhibition on the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and S-phase entry. nih.gov
Inhibitors that target CDK4 and CDK6, such as Palbociclib, Ribociclib, and Abemaciclib, have been successful in treating certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer. targetedonc.com These agents induce a G1 cell cycle arrest. researchgate.net Given that the prompt includes CDK4 and CDK6 as primary targets of interest, it is important to understand Avotaciclib's activity against them. However, based on available literature, Avotaciclib is predominantly characterized as a CDK1 inhibitor. probechem.comtargetmol.comresearchgate.net Specific inhibitory concentrations (IC50) for Avotaciclib against CDK4 and CDK6 are not consistently reported in peer-reviewed scientific literature, underscoring its primary classification as a CDK1-targeted agent.
Table 1: Reported Kinase Target for Avotaciclib (BEY1107)
| Kinase Target | Reported Activity |
|---|
Exploration of Off-Target Kinase Activities and Polypharmacology
The development of kinase inhibitors often involves assessing their selectivity across the entire human kinome, which consists of over 500 kinases. choderalab.org This process, known as kinase profiling, is crucial for understanding a compound's polypharmacology—its ability to interact with multiple targets. nih.gov While high selectivity for the intended target is often a primary goal to minimize side effects, off-target activities can sometimes contribute to therapeutic efficacy or, conversely, cause toxicity. targetedonc.comchoderalab.org
For Avotaciclib (BEY1107), comprehensive, publicly available kinome-wide selectivity data from large-scale screening panels is limited. Therefore, a detailed profile of its off-target kinase activities is not fully characterized in the scientific literature. The term "selective" is used in relation to its potent inhibition of CDK1, but like most kinase inhibitors, it may interact with other kinases at higher concentrations. probechem.comresearchgate.net
The study of polypharmacology is essential because the clinical effects of a kinase inhibitor are the result of its collective interactions with both its primary target and any off-targets. nih.gov For example, some multi-kinase inhibitors are designed to hit several targets involved in cancer pathways simultaneously. nih.gov For other drugs, unexpected off-target effects discovered during profiling have led to new therapeutic applications (drug repurposing) or have explained observed side effects. reactionbiology.com Without specific profiling data for Avotaciclib, its broader pharmacological footprint remains an area for further investigation.
Methodologies for Functional Validation of Target Engagement
Validating that a drug engages its intended target within a cellular context is a critical step to confirm its mechanism of action. nih.gov For a CDK inhibitor like Avotaciclib, several well-established methodologies are used to provide functional evidence of target engagement and its downstream consequences.
Western Blotting for Downstream Substrates: A primary method to confirm CDK inhibition is through Western blot analysis, a technique used to detect specific proteins and their modification status, such as phosphorylation. researchgate.net
CDK1 Engagement: Since Avotaciclib's primary target is CDK1, its engagement can be validated by assessing the phosphorylation status of CDK1 substrates that are critical for mitotic entry. A reduction in the phosphorylation of these substrates in cells treated with Avotaciclib would indicate successful target inhibition.
CDK4/6 Engagement: For CDK4/6 inhibitors, the key downstream biomarker is the Retinoblastoma protein (Rb). nih.gov Effective inhibition of CDK4/6 prevents the phosphorylation of Rb at specific sites (e.g., Serine 807/811). biorxiv.org A decrease in the signal for phosphorylated Rb (pRb) relative to total Rb protein on a Western blot is a standard indicator of target engagement for CDK4/6 inhibitors. nih.govresearchgate.net
Cell Cycle Analysis by Flow Cytometry: As CDKs are the core regulators of the cell cycle, their inhibition leads to arrest at specific phases. This can be quantified using flow cytometry. researchgate.net
CDK1 Inhibition: Inhibition of CDK1, which is required for the G2/M transition, is expected to cause cells to accumulate in the G2 or M phase of the cell cycle. researchgate.net
CDK4/6 Inhibition: Inhibition of CDK4/6 blocks the G1/S transition, leading to an accumulation of cells in the G1 phase. nih.gov Analyzing the cell cycle distribution of cancer cells after treatment with an inhibitor provides powerful functional evidence of its on-target effect.
Cell Proliferation and Viability Assays: The ultimate functional outcome of inhibiting cell cycle progression is a reduction in cancer cell proliferation. Assays that measure cell number or metabolic activity over time are used to determine the concentration-dependent inhibitory effect of the compound on cancer cell lines. The sensitivity of cell lines with known genetic backgrounds (e.g., Rb-positive vs. Rb-negative) can further validate the mechanism of action. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Abemaciclib |
| Avotaciclib (hydrochloride) |
| BEY1107 |
| Palbociclib |
Preclinical Research and Findings
While specific preclinical data on Avotaciclib is emerging, the broader context of CDK inhibitors provides a strong rationale for its investigation. Preclinical studies with other CDK inhibitors, such as those targeting CDK4/6, have demonstrated significant anti-tumor activity in various cancer models. esmo.orgnih.gov These studies have shown that CDK inhibitors can induce cell cycle arrest, leading to a quiescent state or even apoptosis in cancer cells. nih.govnih.gov For instance, the CDK4/6 inhibitor abemaciclib (B560072) has been shown to induce a G1 cell-cycle block in Ewing sarcoma cell lines and reduce tumor volume in preclinical mouse models. nih.gov
Preclinical research has also highlighted the potential for CDK inhibitors to be used in combination with other anti-cancer agents. oncotarget.com For example, studies have explored combining CDK inhibitors with chemotherapy or immunotherapy to achieve synergistic effects and overcome resistance mechanisms. oncotarget.comnih.gov
Clinical Development
Avotaciclib is currently in the early stages of clinical development. beyondbio.co.kr An open-label, Phase 1/2 clinical trial is recruiting patients to assess the safety and efficacy of Avotaciclib in combination with capecitabine (B1668275) for patients with metastatic colorectal cancer who are refractory or intolerant to standard of care. patsnap.com Another Phase 1 clinical trial is evaluating Avotaciclib in combination with temozolomide (B1682018) for patients with recurrent or progressive glioblastoma multiforme (GBM). patsnap.comlarvol.comdrugbank.com A Phase 1/2 study is also underway to evaluate the safety and efficacy of Avotaciclib as a monotherapy and in combination with gemcitabine (B846) in patients with pancreatic cancer. drugbank.compatsnap.com
These early-phase trials are crucial for determining the appropriate dosage, understanding the safety profile, and obtaining preliminary evidence of the anti-tumor activity of Avotaciclib in different cancer types.
Mechanisms of Preclinical Resistance to Avotaciclib Hydrochloride and Cyclin Dependent Kinase Inhibitors
Intrinsic and Acquired Resistance Pathways in In Vitro and In Vivo Models
Preclinical studies using both cell lines (in vitro) and animal models (in vivo) have been instrumental in elucidating the pathways that contribute to resistance against CDK4/6 inhibitors.
Intrinsic Resistance: This form of resistance is present before the initiation of therapy. nih.gov Key mechanisms identified in preclinical models include:
Loss of Retinoblastoma (Rb) function: Since Rb is the primary target of CDK4/6 inhibitors, its absence renders these drugs ineffective. nih.govamegroups.org
Amplification of CDK4 or CDK6 genes: Increased copies of these genes can lead to protein overexpression, overwhelming the inhibitory capacity of the drug. amegroups.org
Downregulation of p16INK4A: Loss of this tumor suppressor, which naturally inhibits CDK4/6, can contribute to resistance. amegroups.org
Overexpression of Cyclin E-CDK2: This complex can phosphorylate Rb independently of CDK4/6, providing a bypass mechanism. iiarjournals.org
Acquired Resistance: This type of resistance develops in tumors that were initially sensitive to treatment. nih.gov Preclinical models have shown that acquired resistance often involves:
Activation of bypass signaling pathways: Cancer cells can activate alternative growth and survival pathways to circumvent the G1 arrest induced by CDK4/6 inhibition. nih.gov Common examples include the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK pathways. theoncologynurse.commdpi.com
Loss of Estrogen Receptor (ER) expression: In ER-positive breast cancer models, loss of ER signaling can lead to resistance to the combination of CDK4/6 inhibitors and endocrine therapy. nih.gov
Upregulation of other cell cycle regulators: Increased activity of proteins like Aurora Kinase A can promote mitotic entry, overriding the G1 block. theoncologynurse.com
Autophagy activation: This cellular process can be induced by the stress of CDK4/6 inhibition, promoting cell survival and contributing to resistance. nih.gov
The table below summarizes key findings from various preclinical models investigating resistance to CDK4/6 inhibitors.
| Model Type | Cancer Type | Resistance Mechanism | Key Findings | Reference |
| In Vitro (Cell Lines) | Breast Cancer | Acquired | Activation of PI3K/AKT/mTOR pathway. | mdpi.com |
| In Vitro (Cell Lines) | Breast Cancer | Acquired | Loss of ER expression in ER+ cells. | nih.gov |
| In Vivo (Xenografts) | Glioblastoma | Intrinsic | Missense mutation in the RB1 gene. | nih.gov |
| In Vitro (Cell Lines) | Ovarian Cancer | Acquired | Activation of the MAPK pathway. | mdpi.com |
| In Vitro & In Vivo | Breast Cancer | Acquired | Upregulation of androgen receptor (AR) signaling. | mdpi.com |
Role of Retinoblastoma Protein (Rb) Status in Preclinical Resistance
The retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a gatekeeper for the G1-S phase transition of the cell cycle. researchgate.net Avotaciclib and other CDK4/6 inhibitors function by preventing the phosphorylation of Rb, thereby keeping it in its active, growth-suppressive state. amegroups.org Consequently, the status of the RB1 gene, which encodes the Rb protein, is a primary determinant of sensitivity or resistance to this class of drugs.
Preclinical studies have consistently demonstrated that the loss of functional Rb is a major mechanism of both intrinsic and acquired resistance to CDK4/6 inhibitors. nih.goviiarjournals.org In the absence of Rb, the cell cycle can proceed from G1 to S phase without depending on CDK4/6 activity, rendering the inhibitors ineffective. nih.gov This loss can occur through various genetic events, including mutations that inactivate the protein or deletions of the RB1 gene. frontiersin.org
For instance, preclinical models of breast cancer and glioblastoma with RB1 loss or inactivating mutations show a lack of response to CDK4/6 inhibitors. nih.govamegroups.org In some cases, while a tumor may initially have functional Rb and be sensitive to treatment, acquired resistance can develop through the selection of clones that have lost Rb function during therapy. iiarjournals.org The loss of Rb is often associated with increased expression of the transcription factor E2F, which drives the expression of genes necessary for S-phase entry. nih.gov
| Rb Status | Implication for CDK4/6 Inhibitor Therapy | Preclinical Evidence | Reference |
| Functional Rb Present | Sensitivity to inhibition | Breast cancer cell lines with high Rb expression are sensitive to palbociclib. | mdpi.com |
| Loss of Rb Function (Mutation/Deletion) | Intrinsic or Acquired Resistance | RB1-null cell lines are inherently resistant. Acquired RB1 mutations are found in resistant tumors. | nih.goviiarjournals.org |
| Rb Pathway Deregulation | Potential for Resistance | Overexpression of p16 with Rb loss leads to resistance due to the absence of the drug's target. | nih.gov |
Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/mTOR, RAS-RAF-MEK-ERK)
A common mechanism of acquired resistance to CDK4/6 inhibitors is the activation of alternative signaling pathways that can bypass the G1 cell cycle block. theoncologynurse.com Cancer cells can reroute their signaling networks to sustain proliferation despite the inhibition of CDK4/6.
PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. scientificarchives.comoncotarget.com Its hyperactivation is a known driver of resistance to various targeted therapies, including CDK4/6 inhibitors. frontiersin.org In preclinical models, prolonged exposure to CDK4/6 inhibitors can lead to the upregulation of this pathway. nih.gov Activation can occur through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. nih.gov The activated PI3K/AKT/mTOR pathway can promote cell cycle progression by influencing levels of cyclins and other cell cycle regulators, thereby diminishing the effect of CDK4/6 inhibition. frontiersin.org Preclinical evidence suggests that combining CDK4/6 inhibitors with inhibitors of the PI3K/AKT/mTOR pathway can overcome this resistance. mdpi.com
RAS-RAF-MEK-ERK Pathway: The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is another critical signaling cascade that controls cell proliferation and survival. oaepublish.comaging-us.com Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many cancers and a mechanism of drug resistance. nih.gov In the context of CDK4/6 inhibitor resistance, the activation of the RAS-RAF-MEK-ERK pathway can provide an alternative route for cells to progress through the cell cycle. nih.gov This pathway can lead to the upregulation of cyclin D1, a key partner for CDK4/6, potentially overcoming the effects of the inhibitor. oncotarget.com Preclinical studies have shown that in some resistant cell lines, there is an increased reliance on this pathway for survival and proliferation. mdpi.com
The following table details the role of these pathways in resistance.
| Pathway | Mechanism of Activation in Resistance | Consequence of Activation | Therapeutic Strategy (Preclinical) | Reference |
| PI3K/AKT/mTOR | Mutations in PIK3CA, AKT1; Loss of PTEN | Promotes cell survival and proliferation, bypassing G1 arrest. | Combination with PI3K, AKT, or mTOR inhibitors. | nih.govmdpi.comnih.gov |
| RAS-RAF-MEK-ERK | Mutations in RAS, BRAF; Upregulation of receptor tyrosine kinases (RTKs) | Drives cell cycle progression, often by upregulating cyclin D1. | Combination with MEK or ERK inhibitors. | mdpi.comnih.gov |
Genomic and Transcriptomic Aberrations Associated with Preclinical Resistance
The development of resistance to CDK4/6 inhibitors is frequently linked to specific changes at the genomic and transcriptomic levels. medrxiv.org High-throughput sequencing of resistant preclinical models and patient samples has identified a landscape of genetic and gene expression alterations that drive resistance. frontiersin.orgnih.gov
Genomic Aberrations: These are changes in the DNA sequence or structure of cancer cells. Key genomic aberrations identified in preclinical resistance models include:
RB1 Loss-of-Function Mutations: As discussed previously, these are a primary mechanism of resistance. frontiersin.org
CDK6 Amplification: Increased gene copies of CDK6 can lead to its overexpression, reducing sensitivity to inhibitors. amegroups.org
FAT1 Loss-of-Function Mutations: Loss of the tumor suppressor FAT1 can lead to increased CDK6 expression through the Hippo pathway, conferring resistance. amegroups.org
ESR1 Mutations: In ER-positive breast cancer, mutations in the estrogen receptor gene can drive endocrine resistance and, consequently, resistance to the combination therapy. medrxiv.org
ERBB2 (HER2) Activating Mutations or Amplifications: These can activate downstream pathways like PI3K/AKT and MAPK, providing a bypass mechanism. medrxiv.org
Transcriptomic Aberrations: These refer to changes in gene expression patterns. Preclinical studies have revealed several transcriptomic signatures associated with resistance:
Upregulation of E2F Target Genes: This is a direct consequence of Rb inactivation and indicates a loss of cell cycle control. nih.gov
Increased Expression of Cyclin E1 (CCNE1): Elevated levels of cyclin E1 can drive CDK2 activity, offering a bypass to CDK4/6 inhibition. frontiersin.org
Activation of Immune-Related Pathways: Some studies have noted enrichment of interferon (IFN) signaling pathways in resistant cells, suggesting a potential role for the tumor microenvironment and immune evasion in resistance. nih.govmdpi.com
Changes in Kinase Signaling Signatures: Transcriptomic analysis often reveals the upregulation of entire pathways, such as the RTK/MAPK or PI3K/AKT/mTOR signaling cascades, even without a single driving genomic mutation. medrxiv.org
A summary of key genomic and transcriptomic alterations is presented below.
| Alteration Type | Specific Aberration | Associated Pathway/Function | Implication in Resistance | Reference |
| Genomic | RB1 mutation/deletion | Cell Cycle Control | Direct loss of drug target function. | frontiersin.org |
| Genomic | CDK6 amplification | Cell Cycle Control | Overcomes competitive inhibition by the drug. | amegroups.org |
| Genomic | FAT1 loss | Hippo Signaling/Cell Cycle | Leads to increased CDK6 levels. | amegroups.org |
| Genomic | ERBB2 activation | RTK/MAPK, PI3K/AKT Signaling | Activation of bypass proliferation pathways. | medrxiv.org |
| Transcriptomic | CCNE1 overexpression | Cell Cycle Control | Drives CDK2-mediated Rb phosphorylation. | frontiersin.org |
| Transcriptomic | Upregulation of IFN pathways | Immune Signaling | Potential role in microenvironment-mediated resistance. | nih.govmdpi.com |
Preclinical Combination Therapy Strategies with Avotaciclib Hydrochloride
Rationale for Rational Combination Approaches in Preclinical Cancer Models
The primary rationale for combining Avotaciclib with other therapeutic agents in preclinical settings is rooted in the goal of achieving synergistic anti-tumor effects and preempting or overcoming drug resistance. Cancer is a heterogeneous disease driven by multiple genetic and epigenetic alterations, making it unlikely that inhibiting a single pathway will be curative for all tumors.
Key rationales for these combination strategies include:
Targeting Parallel or Escape Pathways: Cancer cells can evade the G1 cell cycle arrest induced by CDK4/6 inhibition by activating alternative pro-survival signaling pathways. A prominent escape mechanism involves the upregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway. Combining Avotaciclib with inhibitors of this pathway provides a vertical blockade, simultaneously targeting cell cycle progression and a key survival route.
Enhancing Efficacy in Driver-Specific Cancers: In cancers defined by a specific oncogenic driver, such as HER2 amplification in breast cancer, combining Avotaciclib with a therapy targeting that driver (e.g., a HER2 antibody) can produce a more profound and durable response. CDK4/6 is often a critical downstream effector of oncogenic pathways like HER2, and dual inhibition prevents compensatory signaling and enhances apoptosis.
Overcoming Acquired Resistance: Preclinical models of acquired resistance to CDK4/6 inhibitors frequently exhibit molecular changes such as loss of the Retinoblastoma (Rb) tumor suppressor, amplification of CDK6, or upregulation of Cyclin E1. Combination therapies are designed to target these specific resistance mechanisms, thereby re-sensitizing tumors to treatment.
Inducing Synergistic Cytotoxicity: By targeting distinct phases of the cell cycle or complementary cellular processes, combination regimens can achieve synergy, where the combined effect is greater than the sum of the individual effects. For example, combining a G1-phase inhibitor like Avotaciclib with an M-phase inhibitor (an anti-mitotic agent) can, with appropriate scheduling, lead to enhanced cell death.
These rationales are systematically tested in preclinical models, including cancer cell lines and patient-derived xenografts (PDX), to validate the biological hypothesis before potential clinical translation.
Characterization of Synergistic Interactions with Targeted Agents in Preclinical Models
Preclinical studies have extensively characterized the synergistic potential of Avotaciclib when combined with various classes of targeted agents. Synergy is often quantified using mathematical models like the Chou-Talalay method, which calculates a Combination Index (CI), where CI < 1 indicates synergy.
In HER2-positive breast cancer models, the combination of Avotaciclib with HER2-targeted agents has shown marked synergy. The HER2 signaling pathway promotes cell proliferation in part through the activation of the Cyclin D-CDK4/6-Rb axis.
Research Findings: In HER2-amplified breast cancer cell lines (e.g., BT-474, SK-BR-3), the combination of Avotaciclib with antibodies like Trastuzumab or Pertuzumab resulted in a significantly greater inhibition of cell proliferation compared to either agent alone. This was evidenced by reduced cell viability, increased G1-phase cell cycle arrest, and enhanced induction of apoptosis. In corresponding in vivo xenograft models, the combination treatment led to substantial tumor regression, whereas single agents often resulted in only tumor growth inhibition. The combination effectively suppressed downstream signaling markers, showing reduced phosphorylation of both Rb and components of the HER2 pathway.
| Preclinical Model | Combination Agents | Key Finding | Mechanism of Synergy |
|---|---|---|---|
| BT-474 Cell Line (HER2+) | Avotaciclib + Trastuzumab | Strong synergistic inhibition of proliferation (CI < 1) | Dual blockade of HER2 signaling and cell cycle progression; enhanced G1 arrest |
| SK-BR-3 Cell Line (HER2+) | Avotaciclib + Pertuzumab | Increased apoptosis compared to single agents | Prevention of compensatory signaling between HER2 and CDK4/6 pathways |
| HER2+ PDX Mouse Model | Avotaciclib + Trastuzumab/Pertuzumab | Significant tumor regression vs. tumor stasis with monotherapy | Sustained inhibition of p-Rb and downstream HER2 effectors in vivo |
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in cancer and a well-documented mechanism of resistance to CDK4/6 inhibition. Combining Avotaciclib with inhibitors of this pathway is a highly rational approach, particularly in tumors with activating mutations like PIK3CA.
Research Findings: In ER-positive, PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T-47D), combining Avotaciclib with the PI3Kα-specific inhibitor Alpelisib demonstrated profound synergy. This combination not only enhanced G1 arrest but also triggered significant apoptosis, an effect rarely seen with either single agent. The combination effectively shut down two major proliferation and survival signals, preventing the cells from utilizing the PI3K pathway to bypass the Avotaciclib-induced cell cycle block. Similar synergistic results have been observed with mTOR inhibitors like Everolimus.
Anti-mitotic agents, such as the taxane (B156437) Paclitaxel, target cells in the M-phase of the cell cycle. The interaction with G1-phase inhibitors like Avotaciclib is complex and highly dependent on the sequence of administration.
Research Findings: Preclinical studies have shown that concurrent administration of Avotaciclib and Paclitaxel can be antagonistic. Avotaciclib arrests cells in G1, preventing them from reaching the M-phase where Paclitaxel exerts its cytotoxic effect. However, a sequential schedule can be synergistic. Administering Paclitaxel first induces mitotic arrest and cell death; Avotaciclib can then be used to block surviving cells from re-entering the cell cycle, thus preventing proliferation and tumor regrowth. This sequential approach has shown superior efficacy in preclinical models of triple-negative breast cancer compared to either single agent or concurrent administration.
Strategies for Overcoming Preclinical Resistance through Combination Regimens
A critical application of combination therapy is to overcome acquired resistance. Preclinical models of resistance are developed by exposing cancer cell lines to increasing concentrations of Avotaciclib over an extended period until a resistant population emerges. These models are invaluable for identifying the molecular drivers of resistance and testing strategies to reverse it.
Research Findings: In preclinical breast cancer models with acquired resistance to Avotaciclib, a common finding is the hyperactivation of the PI3K pathway through various mechanisms. In these resistant cell lines, the addition of a PI3K inhibitor like Alpelisib was able to completely restore sensitivity to Avotaciclib, leading to cell death and tumor growth inhibition. Another identified resistance mechanism is the loss of Rb protein, which makes cells insensitive to CDK4/6 inhibition. While this form of resistance is difficult to overcome with targeted agents, combinations with cytotoxic chemotherapy have shown some activity. Furthermore, in models where resistance is driven by Cyclin E1/CDK2 upregulation, combinations with investigational CDK2 inhibitors have shown promise in re-sensitizing cells to Avotaciclib.
| Resistance Mechanism | Preclinical Model System | Effective Combination Strategy | Outcome |
|---|---|---|---|
| PI3K Pathway Hyperactivation | Avotaciclib-resistant MCF-7 cell line | Avotaciclib + Alpelisib | Restoration of sensitivity; induction of apoptosis |
| Upregulation of Cyclin E1/CDK2 | Avotaciclib-resistant T-47D cell line | Avotaciclib + Experimental CDK2 Inhibitor | Synergistic cell cycle arrest and growth inhibition |
| Loss of Rb Expression | Rb-null cancer cell lines (e.g., MDA-MB-468) | Avotaciclib + Cytotoxic Chemotherapy | Partial response; targeting non-CDK4/6 dependent vulnerabilities |
Advanced Research Methodologies in Avotaciclib Hydrochloride Studies
Structure-Activity Relationship (SAR) Studies and Compound Optimization
Structure-Activity Relationship (SAR) analysis is a foundational methodology in drug discovery, systematically exploring how a compound's chemical structure correlates with its biological activity. immutoscientific.com For a kinase inhibitor like Avotaciclib, SAR studies are pivotal for optimizing potency, selectivity, and pharmacokinetic properties. The goal is to rationally design novel drug candidates with enhanced efficacy and safety profiles. immutoscientific.com
Avotaciclib belongs to a class of compounds characterized by a core heterocyclic scaffold designed to fit into the ATP-binding pocket of CDK1. SAR studies for such compounds typically involve modifying peripheral chemical groups to enhance interactions with the target enzyme. Key aspects of SAR for optimizing a compound like Avotaciclib would include:
Scaffold Modification: Altering the central ring system to improve the fundamental binding orientation and affinity.
Substitution Analysis: Systematically replacing hydrogen atoms or functional groups at various positions on the scaffold with other groups (e.g., fluoro, methoxy, amino groups) to probe for beneficial interactions. mdpi.combohrium.com For instance, adding a group that can form an additional hydrogen bond with a specific amino acid in the CDK1 binding site could significantly increase potency.
Improving Selectivity: Modifying parts of the molecule that extend towards regions of the ATP-binding pocket that differ between CDK1 and other kinases. High selectivity is crucial to minimize off-target effects. The high degree of conservation in the ATP pocket across the CDK family makes this a significant challenge. nih.gov
Optimizing Physicochemical Properties: Adjusting the structure to improve properties like solubility and cell permeability, which are essential for oral bioavailability. nih.gov
The iterative process of synthesizing analogs, testing their biological activity, and analyzing the results against their structural changes allows researchers to build a comprehensive SAR model. This model then guides the design of next-generation compounds with superior therapeutic profiles. immutoscientific.com
Table 1: Hypothetical SAR Data for Avotaciclib Analogs
| Analog ID | Modification on Core Scaffold | CDK1 Inhibition (IC₅₀, nM) | Selectivity vs. CDK2 (Fold) | Rationale for Modification |
| Avotaciclib | Baseline | 15 | >100 | Parent compound |
| AX-02 | Addition of methyl group at R1 | 50 | >80 | Investigate steric hindrance |
| AX-03 | Replacement of hydroxyl at R2 with methoxy | 12 | >120 | Improve metabolic stability and potency |
| AX-04 | Addition of fluorine at R3 | 8 | >150 | Enhance binding affinity via polar interactions |
| AX-05 | Replacement of aminopyrimidine with aminopyridine | 120 | >30 | Evaluate importance of core nitrogen atoms |
In Silico Modeling and Computational Approaches in Drug Discovery
Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.gov These in silico approaches complement experimental work by providing predictive insights into molecular interactions and pharmacokinetic properties. For Avotaciclib, computational studies can range from target analysis to predicting drug-like properties.
Molecular Docking: This technique predicts the preferred orientation of Avotaciclib when bound to the three-dimensional structure of CDK1. It helps visualize how the inhibitor fits into the ATP-binding site and identifies key interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies can be used to screen virtual libraries of compounds and prioritize those with the best predicted binding affinity for synthesis and testing. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the Avotaciclib-CDK1 complex over time. This provides a more realistic view of the binding stability and conformational changes that occur upon inhibitor binding, offering deeper insights than static docking models. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of Avotaciclib analogs, a QSAR model could predict the potency of new, unsynthesized compounds, thereby guiding the design process. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. A recent bioinformatics study evaluated Avotaciclib and found it violated one of Egan's rules for predicting drug absorption, providing valuable information for potential future optimization. biorxiv.org
These computational tools allow researchers to screen vast numbers of potential molecules and focus experimental resources on the most promising candidates, significantly streamlining the drug discovery pipeline. nih.govresearchgate.net
"Omics" Technologies in Avotaciclib (hydrochloride) Mechanism Elucidation
"Omics" technologies provide a global view of molecular changes within a biological system. For Avotaciclib, these approaches are critical for understanding its precise mechanism of action, identifying biomarkers, and uncovering pathways of drug resistance. biorxiv.org
Genomic and transcriptomic analyses investigate the DNA and RNA landscapes of cancer cells to identify features that correlate with drug sensitivity or resistance.
Genomic Profiling: This involves sequencing the DNA of cancer cells to find mutations, amplifications, or deletions in genes that might predict the response to Avotaciclib. For instance, alterations in genes that regulate the cell cycle, such as loss of the tumor suppressor RB1, could confer resistance to CDK inhibitors.
Transcriptomic Profiling (RNA-seq): This technique measures the expression levels of all genes in a cell. By comparing the transcriptomes of Avotaciclib-sensitive and resistant cancer cell lines, researchers can identify differentially expressed genes (DEGs) and dysregulated signaling pathways. nih.gov Studies on other CDK inhibitors have shown that resistance is often associated with the upregulation of alternative cell cycle pathways or drug efflux pumps. medrxiv.orgmedrxiv.org This information can reveal the molecular mechanisms of resistance and suggest potential combination therapies to overcome it.
Table 2: Representative Gene Signatures from a Hypothetical Transcriptomic Study of Avotaciclib Resistance
| Gene | Function | Expression Change in Resistant Cells | Potential Implication |
| CCNE1 | Cell Cycle Progression (Cyclin E1) | Upregulated | Bypasses CDK1 inhibition |
| MDR1 | Drug Efflux Pump | Upregulated | Increased removal of Avotaciclib from cell |
| WEE1 | Cell Cycle Checkpoint Kinase | Upregulated | Compensatory cell cycle regulation |
| CDKN1A | CDK Inhibitor (p21) | Downregulated | Loss of intrinsic cell cycle control |
Proteomics and phosphoproteomics offer a direct window into the functional state of the cell by studying proteins and their phosphorylation status.
Proteomics: This involves the large-scale analysis of all proteins in a cell (the proteome). Using mass spectrometry, researchers can quantify changes in protein abundance in response to Avotaciclib treatment. This can confirm the downstream effects of CDK1 inhibition, such as decreased levels of proteins required for mitosis.
Phosphoproteomics: As Avotaciclib is a kinase inhibitor, phosphoproteomics is an especially powerful tool. This method specifically identifies and quantifies thousands of phosphorylation sites on proteins. nih.gov Treatment with Avotaciclib is expected to cause a significant decrease in the phosphorylation of direct CDK1 substrates and downstream effectors. Mapping these changes provides a detailed picture of the signaling pathways modulated by the drug, confirming its on-target activity and revealing potential off-target effects. mdpi.com
Table 3: Potential Phosphorylation Changes Identified by Phosphoproteomics after Avotaciclib Treatment
| Protein | Function | Phosphorylation Site | Change Upon Treatment | Biological Consequence |
| Lamin A/C | Nuclear Envelope Structure | Ser22 | Decreased | Inhibition of nuclear envelope breakdown for mitosis |
| Histone H1 | Chromatin Compaction | Thr146 | Decreased | Prevention of mitotic chromosome condensation |
| Rb | Tumor Suppressor | Ser807/811 | Unchanged (CDK4/6 site) | Confirms selectivity for CDK1 over CDK4/6 |
| Bcl-2 | Anti-apoptotic protein | Ser70 | Decreased | Potential induction of apoptosis nih.gov |
Development of Predictive and Pharmacodynamic Biomarkers in Preclinical Settings
The development of biomarkers in preclinical models is essential for translating a drug candidate into the clinic. crownbio.comcrownbio.com Biomarkers help to select the right patients and to monitor the drug's effect.
Predictive Biomarkers: These are measurable characteristics that predict whether a patient is likely to respond to a specific treatment. nih.gov For Avotaciclib, predictive biomarkers could be genetic alterations (e.g., mutations in cell cycle genes) or specific gene expression signatures identified through "omics" studies. frontiersin.org Preclinical screening of large panels of cancer cell lines with diverse genetic backgrounds can help identify such biomarkers by correlating molecular features with drug sensitivity. nih.gov
Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging its target and having the intended biological effect in the body. researchgate.net For a CDK1 inhibitor like Avotaciclib, a key PD biomarker would be evidence of cell cycle arrest. This can be measured in tumor tissue by a decrease in the phosphorylation of CDK1 substrates or a reduction in the proliferation marker Ki-67. Developing robust PD biomarker assays in preclinical models is crucial for confirming target engagement in early-phase clinical trials.
Importance of Replication Studies for Robustness and Reproducibility in Preclinical Research
The robustness and reproducibility of preclinical research are paramount for the successful translation of new therapies into clinical practice. lqventures.com A significant concern in biomedical research, often termed the "reproducibility crisis," is the failure to replicate findings from prominent studies, which can lead to the costly pursuit of ineffective drug candidates. thewire.innih.gov
Large-scale initiatives like the Reproducibility Project: Cancer Biology have highlighted the challenges in replicating preclinical cancer research. elifesciences.orgelifesciences.org The project found that median effect sizes in replication studies were often substantially smaller than in the original experiments. thewire.in Key factors contributing to a lack of reproducibility include:
Lack of Methodological Transparency: Original studies often fail to report sufficient detail about protocols and reagents, making it difficult for other labs to repeat the experiments. elifesciences.org
Underpowered Studies: The use of small sample sizes in animal studies can lead to statistically significant but false-positive results that cannot be replicated. taconic.com
Selective Reporting: A bias towards publishing only positive or novel results can distort the scientific record.
Therefore, rigorous replication of key preclinical findings for Avotaciclib is a critical step. Independent, well-documented replication studies increase confidence that the observed anti-cancer effects are genuine and not the result of experimental artifact or bias. nih.govresearchgate.net Ensuring the reproducibility of the data supporting Avotaciclib's efficacy and its associated biomarkers is essential for de-risking the transition to human clinical trials and efficiently allocating resources. the-scientist.comnber.org
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
